molecular formula C26H29NO5 B14095713 2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14095713
M. Wt: 435.5 g/mol
InChI Key: HJOGPEXYPVBIEC-UHFFFAOYSA-N
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Description

2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic reagents, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The scalability of the production method is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring .

Scientific Research Applications

2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives and phenyl-substituted heterocycles. These compounds share structural features with 2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione but may differ in their substituents and overall reactivity .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

2-butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H29NO5/c1-5-6-13-27-23(17-11-12-20(21(14-17)30-4)31-15-16(2)3)22-24(28)18-9-7-8-10-19(18)32-25(22)26(27)29/h7-12,14,16,23H,5-6,13,15H2,1-4H3

InChI Key

HJOGPEXYPVBIEC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC(C)C)OC

Origin of Product

United States

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